Atracurium, (1R,2R,1'R,2'S)-(+/-)-
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Overview
Description
Atracurium, (1R,2R,1’R,2’S)-(+/-)-, is a non-depolarizing skeletal muscle relaxant used primarily in anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery or mechanical ventilation . It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
Atracurium is synthesized through a multi-step process involving the reaction of isoquinolinium compounds with various reagents. The synthesis typically involves the following steps:
Formation of Isoquinolinium Intermediate: This involves the reaction of isoquinoline with alkylating agents to form the isoquinolinium intermediate.
Coupling Reaction: The intermediate is then coupled with a bis-benzylic compound under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of atracurium involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Atracurium undergoes several types of chemical reactions, including:
Hydrolysis: Atracurium is known to undergo hydrolysis, especially in alkaline conditions, leading to the breakdown of the ester bonds.
Oxidation and Reduction: While less common, atracurium can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and a base such as sodium hydroxide.
Oxidation: Can involve oxidizing agents like hydrogen peroxide.
Reduction: May involve reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Results in the formation of laudanosine and other breakdown products.
Oxidation and Reduction: Leads to various oxidized or reduced forms of the compound.
Scientific Research Applications
Atracurium has several scientific research applications:
Medicine: Used as a muscle relaxant during surgeries and in intensive care units.
Pharmacology: Studied for its interactions with other drugs and its pharmacokinetics.
Toxicology: Research on its breakdown products and their effects on the body.
Mechanism of Action
Atracurium works by blocking the transmission of nerve impulses in the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the muscle cell membrane, preventing depolarization and subsequent muscle contraction. This leads to muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Cisatracurium: A stereoisomer of atracurium with similar uses but fewer side effects.
Vecuronium: Another non-depolarizing muscle relaxant with a different chemical structure but similar clinical applications.
Uniqueness
Atracurium is unique due to its rapid onset and intermediate duration of action. It is also known for its spontaneous degradation in the body, which reduces the need for renal or hepatic elimination .
Properties
CAS No. |
1599467-96-5 |
---|---|
Molecular Formula |
C53H72N2O12+2 |
Molecular Weight |
929.1 g/mol |
IUPAC Name |
5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55+/m1/s1 |
InChI Key |
YXSLJKQTIDHPOT-LGHDNDGLSA-N |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Origin of Product |
United States |
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